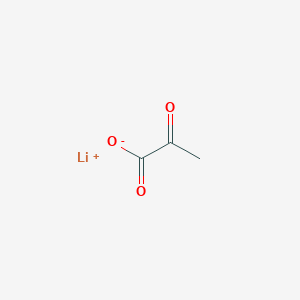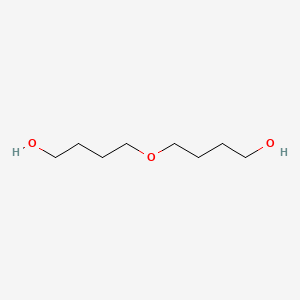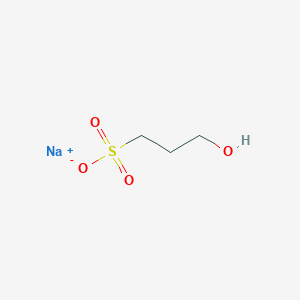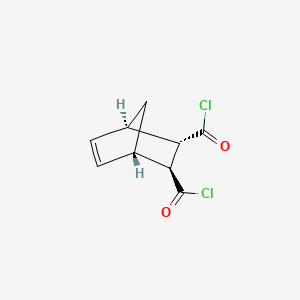
sodium;2,4,6-trichlorophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracosan-1-ol: (sodium;2,4,6-trichlorophenolate) is a very long-chain primary fatty alcohol. It is derived from tetracosane, where a hydrogen atom attached to one of the terminal carbons is replaced by a hydroxy group. This compound is found in various plants, including grape seeds, evening primrose, pitaya fruits, and Arabian jasmine flowers .
准备方法
Synthetic Routes and Reaction Conditions: Tetracosan-1-ol can be synthesized through the reduction of tetracosanoic acid (lignoceric acid). The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of tetracosan-1-ol involves the hydrogenation of tetracosanoic acid. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the carboxylic acid group to a primary alcohol group, yielding tetracosan-1-ol.
化学反应分析
Types of Reactions:
Oxidation: Tetracosan-1-ol can undergo oxidation to form tetracosanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned, tetracosan-1-ol is typically produced by the reduction of tetracosanoic acid.
Substitution: The hydroxy group in tetracosan-1-ol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Tetracosanoic acid.
Reduction: Tetracosane (if further reduced).
Substitution: Tetracosyl chloride (when reacted with thionyl chloride).
科学研究应用
Chemistry: Tetracosan-1-ol is used as a precursor in the synthesis of various long-chain fatty alcohols and acids. It is also employed in the study of lipid biochemistry and the development of surfactants.
Biology: In biological research, tetracosan-1-ol is used to study the metabolism of long-chain fatty alcohols and their role in cellular processes. It is also investigated for its potential effects on cell membrane structure and function.
Medicine: Tetracosan-1-ol has been studied for its potential wound healing properties. It is believed to accelerate wound healing by expressing inflammatory cytokines and matrix metalloproteinase .
Industry: In the industrial sector, tetracosan-1-ol is used in the production of lubricants, surfactants, and cosmetics. Its long carbon chain makes it suitable for applications requiring hydrophobic properties.
作用机制
Tetracosan-1-ol exerts its effects primarily through its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
相似化合物的比较
Hexacosanol: A long-chain fatty alcohol with 26 carbon atoms.
Octacosanol: A long-chain fatty alcohol with 28 carbon atoms.
Docosanol: A long-chain fatty alcohol with 22 carbon atoms.
Uniqueness: Tetracosan-1-ol is unique due to its specific chain length of 24 carbon atoms, which imparts distinct physical and chemical properties. Compared to other long-chain fatty alcohols, tetracosan-1-ol has a higher melting point and greater hydrophobicity, making it particularly useful in applications requiring stability and water resistance.
属性
IUPAC Name |
sodium;2,4,6-trichlorophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWVVWIHGYXNNR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














